(4E)-4-({2-[(4-chlorophenyl)sulfanyl]-6-methoxyquinolin-3-yl}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
4-((E)-1-{2-[(4-CHLOROPHENYL)SULFANYL]-6-METHOXY-3-QUINOLYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that features a quinoline and oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-1-{2-[(4-CHLOROPHENYL)SULFANYL]-6-METHOXY-3-QUINOLYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Sulfanyl Group: The 4-chlorophenylsulfanyl group can be introduced via nucleophilic substitution reactions.
Formation of the Oxazole Ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling Reaction: The quinoline and oxazole moieties are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline or oxazole rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated quinoline or oxazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating biological activities such as antimicrobial or anticancer properties.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-((E)-1-{2-[(4-CHLOROPHENYL)SULFANYL]-6-METHOXY-3-QUINOLYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) sulfone
- 2-[(4-Chlorophenyl)sulfanyl]nicotinate
- {2-[(4-Chlorophenyl)sulfanyl]phenyl}acetic acid
Uniqueness
Compared to similar compounds, 4-((E)-1-{2-[(4-CHLOROPHENYL)SULFANYL]-6-METHOXY-3-QUINOLYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE stands out due to its unique combination of a quinoline and oxazole moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H17ClN2O3S |
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Molecular Weight |
472.9 g/mol |
IUPAC Name |
(4E)-4-[[2-(4-chlorophenyl)sulfanyl-6-methoxyquinolin-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H17ClN2O3S/c1-31-20-9-12-22-17(14-20)13-18(25(29-22)33-21-10-7-19(27)8-11-21)15-23-26(30)32-24(28-23)16-5-3-2-4-6-16/h2-15H,1H3/b23-15+ |
InChI Key |
GHLKTBLRDLXVJZ-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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